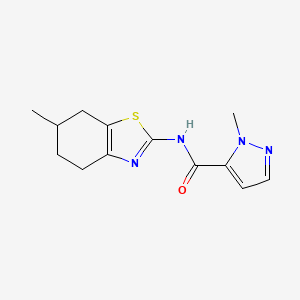![molecular formula C20H22FN3O2 B6502327 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide CAS No. 1421513-58-7](/img/structure/B6502327.png)
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide, commonly referred to as FOMAB, is an important intermediate compound in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. FOMAB is used as a precursor in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. FOMAB is also used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.
Mecanismo De Acción
The mechanism of action of FOMAB is not fully understood. However, it is believed that FOMAB acts as a proton donor, donating a proton to the substrate, which allows for the formation of a new bond between the substrate and the product. This new bond allows for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FOMAB are not well understood. However, it is known that FOMAB is used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FOMAB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, FOMAB is a stable compound, which makes it suitable for use in a variety of experiments. However, FOMAB is also toxic and may cause skin irritation, so it should be handled with care.
Direcciones Futuras
Future research on FOMAB could focus on developing more efficient and cost-effective methods for synthesizing it. In addition, further research could be conducted to better understand the biochemical and physiological effects of FOMAB and how it can be used in the synthesis of drugs. Furthermore, research could be conducted to determine how FOMAB can be used in the synthesis of other compounds, such as natural products and peptides. Finally, research could be conducted to investigate the potential applications of FOMAB in other areas, such as drug delivery and drug targeting.
Métodos De Síntesis
FOMAB is synthesized using a two-step process. In the first step, 3-fluorophenyl isobutylketone is reacted with 2-oxoimidazolidin-1-ylpropionic acid in the presence of a catalyst, such as sodium hydride, to form the intermediate product, 3-fluorophenyl-2-oxoimidazolidin-1-ylpropionic acid. This intermediate is then reacted with 4-methylbenzamide in the presence of a base, such as sodium hydroxide, to form FOMAB.
Aplicaciones Científicas De Investigación
FOMAB has been used in numerous scientific research applications. It has been used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. FOMAB has also been used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. In addition, FOMAB has been used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.
Propiedades
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-5-7-16(8-6-14)19(25)23-13-18(24-10-9-22-20(24)26)12-15-3-2-4-17(21)11-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRSMVVBSCJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502247.png)
![5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502248.png)

![3-(furan-2-yl)-5-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502265.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6502267.png)
![N-{8,10-dioxo-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2,4,6,12,14-hexaen-9-yl}benzamide](/img/structure/B6502276.png)
![4-[5-(4-fluorophenyl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B6502283.png)
![4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B6502287.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502290.png)

![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B6502310.png)

![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6502329.png)